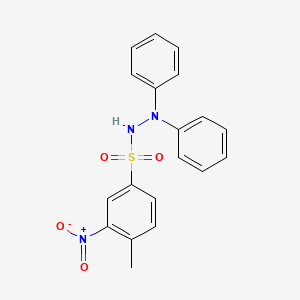

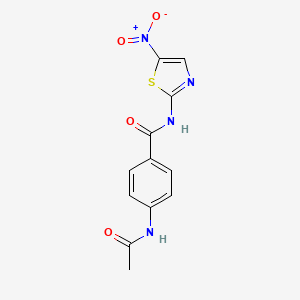

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-acétamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide est un composé organique synthétique appartenant à la classe des dérivés du thiazole. Les thiazoles sont des composés hétérocycliques contenant à la fois du soufre et de l'azote dans un cycle à cinq chaînons.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-acétamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide implique généralement les étapes suivantes :

Formation du cycle thiazole : Le cycle thiazole peut être synthétisé en faisant réagir une α-halocétone appropriée avec de la thiourée en milieu basique. Cette réaction forme la structure de base du thiazole.

Acétylation : Le groupe acétamido peut être introduit en faisant réagir le dérivé thiazole avec de l'anhydride acétique en présence d'une base telle que la pyridine.

Benzoylation : La dernière étape consiste à benzoyler le dérivé thiazole pour former la partie benzamide. Cela peut être réalisé en faisant réagir l'intermédiaire avec du chlorure de benzoyle en présence d'une base.

Méthodes de production industrielle

La production industrielle de 4-acétamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide suit des voies de synthèse similaires, mais peut impliquer l'optimisation des conditions réactionnelles, l'utilisation de réacteurs à flux continu et le passage à l'échelle des procédés afin d'obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-acétamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Les groupes acétamido et benzamide peuvent subir des réactions de substitution nucléophile, où les nucléophiles remplacent les groupes fonctionnels existants.

Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique, conduisant à la rupture des liaisons amides et à la formation des acides et amines correspondants.

Réactifs et conditions courantes

Agents réducteurs : Hydrogène gazeux, palladium sur carbone (Pd/C) et borohydrure de sodium.

Nucléophiles : Ammoniac, amines et alcools.

Conditions d'hydrolyse : Solutions aqueuses acides (HCl) ou basiques (NaOH).

Principaux produits formés

Réduction : Formation de 4-amino-N-(5-amino-1,3-thiazol-2-yl)benzamide.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Hydrolyse : Formation d'acide 4-acétamidobenzoïque et de 5-nitro-1,3-thiazole-2-amine.

4. Applications de la recherche scientifique

Le 4-acétamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de dérivés du thiazole plus complexes.

Biologie : Étudié pour ses activités antimicrobiennes, antifongiques et antivirales potentielles.

Médecine : Exploité pour son potentiel d'agent anti-inflammatoire et analgésique.

Industrie : Utilisé dans le développement de colorants, de biocides et d'accélérateurs de réactions chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 4-acétamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé peut interagir avec des enzymes et des récepteurs impliqués dans les voies inflammatoires et de la douleur.

Voies impliquées : Il peut moduler la production de cytokines pro-inflammatoires et inhiber l'activité d'enzymes telles que la cyclooxygénase (COX), ce qui entraîne une diminution de l'inflammation et de la douleur.

Applications De Recherche Scientifique

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mécanisme D'action

The mechanism of action of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

Pathways Involved: It may modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain.

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfathiazole : Un médicament antimicrobien avec un cycle thiazole.

Ritonavir : Un médicament antirétroviral contenant une partie thiazole.

Abafungin : Un médicament antifongique avec une structure de thiazole.

Bleomycine : Un médicament antinéoplasique contenant un cycle thiazole.

Tiazofurine : Un médicament antinéoplasique contenant une partie thiazole.

Unicité

Le 4-acétamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.

Propriétés

Numéro CAS |

5734-52-1 |

|---|---|

Formule moléculaire |

C12H10N4O4S |

Poids moléculaire |

306.30 g/mol |

Nom IUPAC |

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H10N4O4S/c1-7(17)14-9-4-2-8(3-5-9)11(18)15-12-13-6-10(21-12)16(19)20/h2-6H,1H3,(H,14,17)(H,13,15,18) |

Clé InChI |

DMLFXAJXTCXSND-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]butanamide](/img/structure/B11022069.png)

![N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11022074.png)

![5-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11022079.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B11022080.png)

![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11022101.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022114.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetamide](/img/structure/B11022119.png)

![N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide](/img/structure/B11022123.png)

![Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate](/img/structure/B11022142.png)